Imipenem

描述

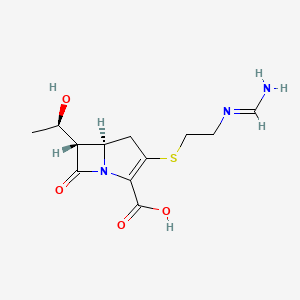

Imipenem is a carbapenem-class β-lactam antibiotic derived from thienamycin, a natural product of Streptomyces cattleya. To address thienamycin’s instability, the amidine derivative N-formimidoyl thienamycin (this compound) was synthesized, offering enhanced chemical stability while retaining broad-spectrum activity . This compound is co-administered with cilastatin, a renal dehydropeptidase-I inhibitor, to prevent renal metabolism and nephrotoxicity, ensuring therapeutic efficacy and safety . Its mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. This compound exhibits potent activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa, Bacteroides fragilis, and multidrug-resistant (MDR) pathogens, while evading hydrolysis by most β-lactamases .

准备方法

Synthetic Routes and Reaction Conditions: Imipenem is synthesized through a series of chemical reactions starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleya . . The process includes the following steps:

Formation of thienamycin: Thienamycin is produced through fermentation of Streptomyces cattleya.

Formimidoylation: Thienamycin is reacted with formimidoyl chloride to introduce the formimidoyl group, resulting in this compound.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces cattleya to produce thienamycin, followed by chemical modification to form this compound . The process is optimized to ensure high yield and purity of the final product .

化学反应分析

Degradation Reactions in Aqueous Solutions

Imipenem undergoes pH-dependent degradation via distinct pathways:

Acidic Conditions (pH 4.0)

-

Mechanism : Oligomerization initiated by intermolecular carboxyl group attack on the β-lactam ring .

-

Kinetics : Follows second-order kinetics, with degradation rates increasing at higher concentrations .

Alkaline Conditions (pH 9.0–9.5)

Table 1: Degradation Pathways of this compound

| pH | Primary Reaction | Rate Constant (h⁻¹) | Key Products |

|---|---|---|---|

| 4.0 | Oligomerization | 0.12 | High-molecular-weight polymers |

| 9.5 | β-lactam hydrolysis | 0.35 | Inactive metabolites |

Renal Dehydropeptidase-1 (DHP-1)

-

Reaction : Hydrolysis of the β-lactam ring by renal DHP-1, rendering this compound inactive .

-

Inhibition : Cilastatin (a DHP-1 inhibitor) co-administered with this compound reduces renal degradation, increasing bioavailability .

β-Lactamase Resistance

-

This compound resists hydrolysis by most serine β-lactamases due to its 6α-hydroxyethyl side chain .

-

Exceptions : Metallo-β-lactamases (e.g., IMP, VIM) hydrolyze this compound, conferring resistance in Pseudomonas and Bacteroides .

Synthetic Reactions and Intermediates

This compound is synthesized via a multi-step process involving key intermediates:

Key Steps

-

Enol Phosphate Formation : Thienamycin derivative reacts with diphenylchlorophosphate to form an enol phosphate intermediate .

-

Formimidation : Coupling with 2-aminoethanethiol hydrochloride introduces the formimidoyl group .

-

Hydrogenation : Palladium-catalyzed removal of protecting groups (e.g., p-nitrobenzyl) .

Table 2: Synthesis Yield and Purity

| Step | Intermediate Purity (%) | Yield (%) |

|---|---|---|

| Ketone Compound | 86.2 | 75.0 |

| Imine Compound | 96.3 | 73.3 |

| Final this compound | 99.0 | 60.0 |

Stability and Reactivity with Other Agents

-

Thermal Stability : Degrades at temperatures >40°C, forming unidentified byproducts .

-

Oxidizing Agents : Reacts exothermically with strong oxidizers, necessitating storage in inert conditions .

-

Light Sensitivity : Stable under normal lighting but degrades under prolonged UV exposure .

Hydrolysis Products and Metabolites

科学研究应用

Clinical Applications

Imipenem is primarily indicated for the treatment of severe bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria. Its applications include:

- Nosocomial Infections : this compound is effective in treating hospital-acquired infections, including pneumonia, sepsis, and intra-abdominal infections. It is often used when other antibiotics fail due to resistance .

- Neutropenic Fever : It is a preferred choice in patients with febrile neutropenia, especially those undergoing chemotherapy, due to its broad-spectrum activity and low resistance rates .

- Polymicrobial Infections : this compound is effective against infections caused by multiple organisms, making it suitable for empirical therapy in severe cases .

Resistance Patterns

Despite its effectiveness, resistance to this compound has been observed, particularly among certain pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. Resistance mechanisms include the production of carbapenemases and changes in porin channels that reduce drug uptake .

Resistance Data Table

| Pathogen | Resistance Rate (%) | Study Reference |

|---|---|---|

| Pseudomonas aeruginosa | 13% | |

| Klebsiella pneumoniae | 7.5% | |

| Acinetobacter baumannii | Variable |

Case Study 1: Treatment of Severe Infections

A study involving 40 patients with severe infections treated with this compound showed a clinical success rate of 85%. The most common infections included intra-abdominal and respiratory tract infections. The study highlighted this compound's role in de-escalation therapy, allowing for tailored treatment based on culture results .

Case Study 2: Neutropenic Fever Management

In a cohort of cancer patients experiencing febrile neutropenia, this compound was administered as initial empirical therapy. The response rate was 90%, with rapid resolution of fever and infection symptoms noted within 48 hours in most cases .

Safety Profile

This compound is generally well tolerated; however, side effects can occur. Common adverse effects include:

- Nausea and vomiting

- Diarrhea

- Injection site reactions

Seizures have been reported, particularly in patients with renal impairment or those receiving high doses .

作用机制

Imipenem exerts its antimicrobial effects by inhibiting cell wall synthesis in bacteria . It binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell death . This compound is stable in the presence of β-lactamases, making it effective against β-lactamase-producing bacteria .

相似化合物的比较

Antimicrobial Spectrum and Susceptibility

Imipenem’s spectrum overlaps with other carbapenems (e.g., meropenem, biapenem) but differs in specific profiles:

- Gram-positive activity : this compound and meropenem show similar potency, but this compound has superior activity against Enterococcus faecalis .

- Gram-negative activity: Meropenem analogs (e.g., compounds Ia–c) exhibit comparable or superior activity to this compound against Pseudomonas aeruginosa and MDR Acinetobacter baumannii, though this compound-resistant strains remain challenging .

- Anaerobes : this compound demonstrates the highest overall activity against anaerobes, outperforming agents like ranbezolid and teicoplanin .

Regional susceptibility trends :

- For ESBL-positive isolates, this compound and meropenem maintained >90% susceptibility in Africa/Middle East, Europe, and Latin America (2013–2018). However, susceptibility dropped in Asia/South Pacific (90.4% for this compound, 91.1% for meropenem in 2018) .

- Conflicting data exist for A. baumannii: One study reported 100% this compound susceptibility, while others observed 19–38.3% susceptibility due to rising resistance .

β-Lactamase Stability and Resistance Mechanisms

- Stability : this compound is resistant to hydrolysis by Ambler Class A (e.g., TEM-1) and Class C β-lactamases but shows moderate affinity for Class B metallo-β-lactamases (e.g., IMP, VIM) .

- Molecular interactions : Docking studies reveal this compound forms six hydrogen bonds with OXA-48 (e.g., Ser70, Lys116) and achieves a binding affinity of 2.9 × 10⁴ M⁻¹, comparable to newer inhibitors .

- Resistance mechanisms: Pseudomonas aeruginosa downregulates OprD porin expression, reducing this compound uptake. Polycationic compounds (e.g., spermidine) exacerbate resistance by blocking OprD .

Pharmacokinetics/Pharmacodynamics (PK/PD)

- Intrapulmonary penetration : this compound and relebactam (a β-lactamase inhibitor) exhibit 55% penetration into epithelial lining fluid (ELF), with similar Tmax (0.5 h) and half-lives (~1 h) in plasma and ELF .

- Renal excretion : Cilastatin co-administration ensures 70–80% urinary recovery of this compound, mitigating renal metabolism .

Clinical Efficacy and Combination Therapies

- Monotherapy: this compound demonstrated equivalent efficacy to sulbactam/cefoperazone in febrile granulocytopenic patients (response rates: 68% vs. 65%) .

- Combination regimens: this compound/cilastatin/relebactam: Restores activity against KPC-producing Enterobacterales, increasing susceptibility from 0% to 81.1% in this compound-resistant isolates . Cyslabdan: A labdane diterpenoid potentiates this compound against methicillin-resistant Staphylococcus aureus (MRSA) by unknown mechanisms .

Data Tables

Table 1: Comparative Activity Against Key Pathogens

Table 2: β-Lactamase Inhibition Profiles

生物活性

Imipenem, a member of the carbapenem class of antibiotics, is recognized for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and resistance patterns.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis . It achieves this by binding to penicillin-binding proteins (PBPs), specifically targeting PBPs-1A, -1B, -2, and exhibiting variable inhibition on PBP-3. Unlike other beta-lactams, this compound induces cell lysis without promoting filamentous growth, leading to the formation of spherical cells that eventually rupture .

The minimal inhibitory concentrations (MICs) for this compound are generally low, demonstrating high potency against a variety of pathogens. For instance, it has been shown to be effective against Pseudomonas aeruginosa, Escherichia coli, and various strains of Staphylococcus aureus and Bacteroides species . The stability of this compound against numerous beta-lactamases contributes to its effectiveness in treating infections caused by resistant organisms.

Clinical Efficacy

This compound's clinical efficacy has been evaluated in multiple studies across various infection types:

- Complicated Urinary Tract Infections (UTIs) : In a multicenter trial comparing this compound/cilastatin with meropenem, both demonstrated high clinical response rates (99% for this compound) with similar bacteriological outcomes .

- Intra-abdominal Infections : A study involving 529 patients showed that this compound had a successful outcome in 80% of cases treated compared to 82% for clinafloxacin. Notably, treatment failures were more common in patients initially treated with this compound due to the recovery of Gram-negative organisms .

- Gram-negative Bacterial Infections : this compound has been particularly effective against infections caused by ESBL-producing Klebsiella pneumoniae, with studies indicating a significant reduction in infection rates following the restricted use of cephalosporins .

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound is an emerging concern. Studies have documented increasing rates of carbapenem-resistant Enterobacteriaceae (CRE) globally. For example, a study from China reported that while this compound/relebactam demonstrated high efficacy against Enterobacteriaceae isolates from non-ICU patients (95.8%), resistance patterns remain a significant challenge in clinical settings .

Data Summary

The following table summarizes key findings from various studies on the biological activity and clinical efficacy of this compound:

Case Studies

Case Study 1 : A patient with complicated appendicitis was treated with this compound after failing initial therapy with clinafloxacin. The switch led to a successful outcome after identifying resistant E. coli strains.

Case Study 2 : In a cohort study involving patients with severe intra-abdominal infections, those treated with this compound demonstrated quicker resolution of symptoms and lower levels of inflammatory markers compared to those receiving alternative therapies.

常见问题

Basic Research Questions

Q. What standardized methods are recommended for determining Imipenem's minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?

- Methodological Answer : Use the broth microdilution method as per CLSI M45-A2 guidelines. Prepare this compound concentrations ranging from 0.04–2 mg/L in cation-adjusted Mueller-Hinton broth, incubate at 35°C for 16–20 hours, and interpret MICs as the lowest concentration inhibiting visible growth. For Yersinia pestis, MICs typically range from 0.12–1.0 mg/L, with critical thresholds defined by strain-specific breakpoints . Note that substrate selection (e.g., meropenem vs. This compound) may vary based on screening protocols, impacting cross-study comparisons .

Q. How can researchers phenotypically detect metallo-beta-lactamase (MBL) production in Gram-negative isolates using this compound-based assays?

- Methodological Answer : Employ the IMP-EDTA combined disk test. Place this compound (10 µg) and this compound-EDTA (750 µg) disks 20 mm apart on a Mueller-Hinton agar plate inoculated with the test organism. After 16–18 hours of incubation at 37°C, a ≥7 mm increase in the inhibition zone around the this compound-EDTA disk indicates MBL production. Validate results with PCR for blaNDM or blaVIM genes to reduce false positives .

Advanced Research Questions

Q. What covariates should be incorporated into pharmacokinetic models to optimize this compound dosing in critically ill neonatal populations?

- Methodological Answer : Develop population pharmacokinetic models using nonlinear mixed-effects modeling (NONMEM). Key covariates include body weight (BW), postnatal age, serum creatinine levels (reflecting renal function), and gestational age. For preterm neonates, Bayesian forecasting can adjust doses to achieve target exposures (e.g., 40% ƒT>MIC). Validate models with therapeutic drug monitoring (TDM) in plasma samples collected at steady state .

Q. What experimental approaches are effective in investigating outer membrane vesicle (OMV)-mediated protection mechanisms against this compound in carbapenemase-producing bacteria?

- Methodological Answer : Purify OMVs via ultracentrifugation (100,000 ×g, 4°C, 2 hours) from carbapenemase-producing Klebsiella pneumoniae. Assess OMV-Imipenem interactions using:

- Carbapenemase activity assays : Measure hydrolysis rates via UV spectrophotometry (300 nm, this compound’s β-lactam ring breakdown).

- Survival assays : Co-incubate OMVs with this compound-susceptible bacteria and quantify colony-forming units (CFUs) after 24 hours.

- Proteomic analysis : Use LC-MS/MS to identify β-lactamase cargo in OMVs .

Q. Data Contradiction & Analysis

Q. How should researchers address discrepancies in reported this compound MIC values for Yersinia pestis across different experimental conditions?

- Methodological Answer : Conduct a meta-analysis comparing variables:

- Strain variability : Classify isolates by biovar (e.g., Antiqua vs. Medievalis).

- Methodological factors : Broth composition (e.g., Ca²⁺/Mg²⁺ concentrations), inoculum size (5 × 10⁵ CFU/mL vs. 1 × 10⁶ CFU/mL), and incubation time (16 vs. 24 hours).

- Statistical adjustments : Use mixed-effects regression models to quantify variance attributable to laboratory protocols .

Q. Why do some studies report this compound as ineffective against MBL-producing strains despite in vitro susceptibility?

- Methodological Answer : Evaluate the inoculum effect by testing MICs at high bacterial densities (10⁷ CFU/mL). MBL activity is concentration-dependent and may degrade this compound more efficiently in vivo. Complement phenotypic assays with genomic analysis (e.g., RNA-seq) to assess upregulated efflux pumps or porin mutations under this compound pressure .

Q. Experimental Design & Validation

Q. How should researchers design longitudinal studies to assess this compound resistance evolution in biofilm-associated infections?

- Methodological Answer : Use a continuous-flow biofilm model with CDC bioreactors. Expose Pseudomonas aeruginosa biofilms to sub-MIC this compound (0.5× MIC) for 14 days. Sample daily for:

- Resistance mutations : Whole-genome sequencing of biofilm vs. planktonic populations.

- Efflux pump activity : Ethidium bromide accumulation assays with/without efflux inhibitors.

- Persister cells : Quantify viable cells after 24-hour exposure to 10× MIC .

Q. What statistical methods are appropriate for analyzing this compound synergy studies with β-lactamase inhibitors?

- Methodological Answer : Apply fractional inhibitory concentration index (FICI) analysis:

- FICI ≤0.5 : Synergy; 0.5 < FICI ≤4 : Additivity/indifference; FICI >4 : Antagonism.

- Use checkerboard assays with this compound and relebactam (2–128 mg/L range). Validate with time-kill curves (0–24 hours) and log₁₀ CFU/mL reduction ≥2 at 24 hours vs. most active agent alone .

Q. Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound efficacy studies using animal models?

- Methodological Answer : Adhere to ARRIVE guidelines:

- Standardize infection models : Use immunocompromised mice (e.g., neutropenic thigh infection) with a defined inoculum (10⁶ CFU/thigh).

- Pharmacokinetic validation : Measure plasma this compound levels via LC-MS/MS to confirm human-equivalent dosing (e.g., 500 mg q6h human dose ≈ 25 mg/kg q2h in mice).

- Blinded endpoint analysis : Use automated colony counters for CFU quantification .

Q. What ethical frameworks apply when conducting this compound trials in vulnerable populations (e.g., neonates)?

- Methodological Answer : Obtain approval from ethics committees (e.g., IRB) with protocols addressing:

- Informed consent : Parental/guardian consent with clear risk-benefit explanations.

- TDM justification : Minimize blood sampling volumes (≤1% total blood volume per draw).

- Data anonymization : Use unique identifiers without linking to patient records .

属性

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKVGTPCRGIANV-ZXFLCMHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64221-86-9 (Parent), 64221-86-9 (anhydrous) | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023143 | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.76e-01 g/L | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

64221-86-9, 74431-23-5 | |

| Record name | Imipenem | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64221-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064221869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01598 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | imipenem | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imipenem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipenem | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20IM7HE75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imipenem | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。